

"S-(2-Chloro-2-oxoethyl) ethanethioate" physical and chemical properties

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Compound of Interest

Compound Name: **S-(2-Chloro-2-oxoethyl) ethanethioate**

Cat. No.: **B084253**

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An In-depth Technical Guide to S-(2-Chloro-2-oxoethyl) ethanethioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **S-(2-Chloro-2-oxoethyl) ethanethioate**. Due to the limited availability of published experimental data, this document combines reported values with predicted information to offer a profile of this reactive chemical intermediate. This guide is intended to support research and development activities by consolidating available data and identifying areas where further experimental characterization is needed.

Chemical Identity and Physical Properties

S-(2-Chloro-2-oxoethyl) ethanethioate, with the CAS number 10553-78-3, is a bifunctional molecule containing both a thioester and an acyl chloride.^{[1][2]} These functional groups impart a high degree of reactivity, making it a potentially useful, albeit unstable, building block in organic synthesis.^[3]

Table 1: Physical and Chemical Properties of **S-(2-Chloro-2-oxoethyl) ethanethioate**

Property	Value	Source(s)
Molecular Formula	C4H5ClO2S	[1] [2]
Molecular Weight	152.60 g/mol	[1] [2]
CAS Number	10553-78-3	[1] [2]
IUPAC Name	S-(2-chloro-2-oxoethyl) ethanethioate	[2]
Synonyms	(Acetylthio)acetyl chloride, Ethanethioic acid, S-(2-chloro- 2-oxoethyl) ester	[1]
Boiling Point	62 °C (pressure not specified)	[1]
180.2 °C at 760 mmHg		[3]
Density	1.336 g/cm³ (Predicted)	[3]
Melting Point	Data not available	
Solubility	Data not available	
Appearance	Data not available	

InChI and SMILES Identifiers:

- InChI: InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3[\[1\]](#)[\[2\]](#)
- SMILES: CC(=O)SCC(=O)Cl[\[2\]](#)

Spectroscopic Data

Detailed experimental spectroscopic data for **S-(2-Chloro-2-oxoethyl) ethanethioate** are not readily available in the public domain. The following represents predicted data and typical spectral regions for the functional groups present in the molecule.

Table 2: Predicted and Expected Spectroscopic Data for **S-(2-Chloro-2-oxoethyl) ethanethioate**

Spectrum Type	Predicted/Expected Data
¹ H NMR	Expected chemical shifts (CDCl ₃): δ ~2.4 ppm (s, 3H, -C(O)CH ₃), δ ~4.0-4.2 ppm (s, 2H, -SCH ₂ C(O)-).
¹³ C NMR	Expected chemical shifts (CDCl ₃): δ ~30 ppm (-C(O)CH ₃), δ ~45-50 ppm (-SCH ₂ C(O)-), δ ~170 ppm (-SCH ₂ C(O)-), δ ~195 ppm (-C(O)S-).
IR	Expected characteristic peaks (cm ⁻¹): ~1770-1815 (C=O stretch, acyl chloride), ~1690-1710 (C=O stretch, thioester).
Mass Spectrometry	Predicted m/z for [M+H] ⁺ : 152.97716. Other predicted adducts include [M+Na] ⁺ and [M+K] ⁺ . [4]

Chemical Reactivity and Stability

The reactivity of **S-(2-Chloro-2-oxoethyl) ethanethioate** is dominated by the presence of the highly electrophilic acyl chloride and the thioester functional groups. The acyl chloride is susceptible to nucleophilic attack by a wide range of nucleophiles, including water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The thioester can also undergo nucleophilic acyl substitution.

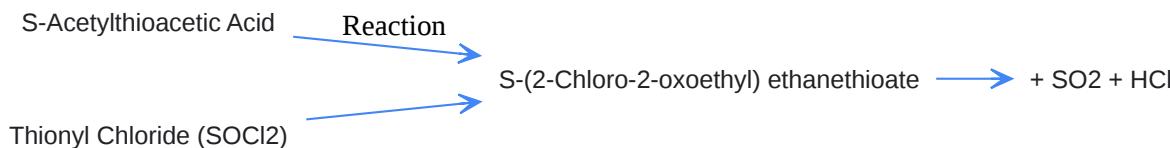
Due to its reactivity, particularly with water, the compound is expected to be moisture-sensitive and should be handled under anhydrous conditions. Information regarding its thermal stability and specific hazardous decomposition products is not available.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis, purification, and analysis of **S-(2-Chloro-2-oxoethyl) ethanethioate** are not available in peer-reviewed literature. However, a plausible synthetic route and general procedures for purification and analysis can be proposed based on standard organic chemistry principles.

Proposed Synthesis:

A likely laboratory synthesis would involve the reaction of S-acetylthioacetic acid with a chlorinating agent such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).



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Caption: Proposed synthesis of **S-(2-Chloro-2-oxoethyl) ethanethioate**.

General Purification Protocol:

Given the predicted boiling point, fractional distillation under reduced pressure would be a suitable method for purification. The exact conditions would need to be determined empirically.

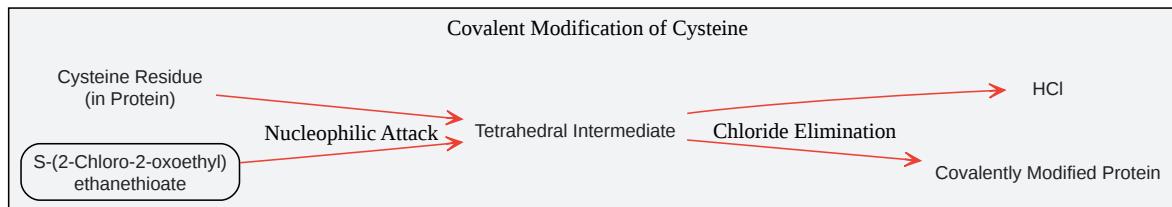
General Analytical Protocols:

- Gas Chromatography (GC): A GC method with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be developed to assess purity. A non-polar or mid-polarity column would likely be appropriate.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a UV detector could be used. The mobile phase would likely consist of a mixture of acetonitrile and water or methanol and water.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature detailing the biological activity of **S-(2-Chloro-2-oxoethyl) ethanethioate** or its involvement in any signaling pathways. However, based on its chemical structure, it can be classified as a reactive electrophile. Such compounds are known to react with nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity.

The reaction of **S-(2-Chloro-2-oxoethyl) ethanethioate** with a cysteine residue would proceed via nucleophilic acyl substitution at the acyl chloride, displacing the chloride leaving group. This would result in the formation of a stable thioester linkage between the molecule and the protein.



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- To cite this document: BenchChem. ["S-(2-Chloro-2-oxoethyl) ethanethioate" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084253#s-2-chloro-2-oxoethyl-ethanethioate-physical-and-chemical-properties]

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